N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide” are not available in the search results, related compounds have been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring and a naphthalene ring. The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Scientific Research Applications
Kinase Inhibition and Anticancer Activity
Research on similar compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has shown potent and selective inhibition of the Met kinase superfamily. These compounds, through modifications for improved enzyme potency and aqueous solubility, have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, indicating potential applications in anticancer therapies (Schroeder et al., 2009).
Antibacterial and Antifungal Properties
Thiophene carboxamide derivatives have shown significant antibacterial and antifungal activities. The molecular structures of these compounds, particularly their planar conformations and intramolecular hydrogen bonding, play a crucial role in their bioactivity. Such properties suggest potential applications in developing new antimicrobial agents (Vasu et al., 2005).
Synthetic Methodologies
Advancements in the synthesis of complex molecules, such as dasatinib, involve key intermediates that share structural motifs with the compound of interest. These methodologies, including one-pot reactions and substitutions, contribute significantly to the field of medicinal chemistry, enabling the creation of potent therapeutic agents (Zang Jia-liang et al., 2009).
properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-18-15(10-16(19-11)23-2)20-12-5-7-13(8-6-12)21-17(22)14-4-3-9-24-14/h3-10H,1-2H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWRANNPJFHFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide |
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